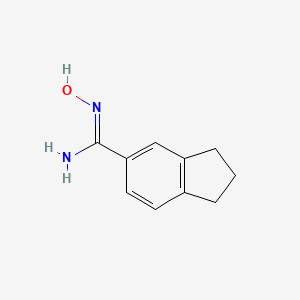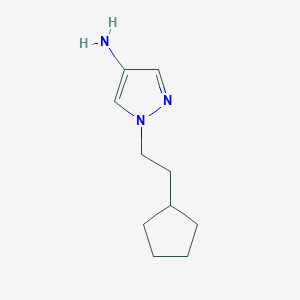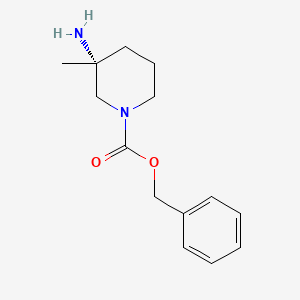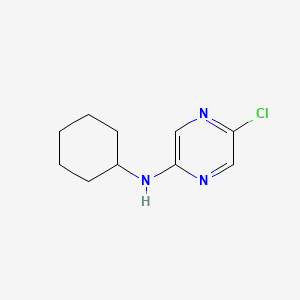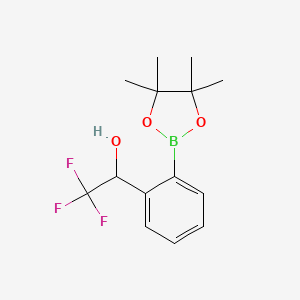![molecular formula C11H13BrN2O4 B13073834 6-Bromo-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylicacid](/img/structure/B13073834.png)
6-Bromo-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C11H13BrN2O4 . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its bromine and tert-butoxycarbonyl (BOC) protecting group, which are often used in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid typically involves the bromination of pyridine derivatives followed by the introduction of the tert-butoxycarbonyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and bases like sodium hydroxide. The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate in the presence of a base such as 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Products include pyridine N-oxides.
Reduction: Products include 5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid.
Substitution: Products vary depending on the nucleophile used, such as 6-amino-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid.
科学的研究の応用
6-Bromo-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.
Industry: It is used in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 6-Bromo-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the tert-butoxycarbonyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors by forming stable complexes, thereby modulating biological pathways .
類似化合物との比較
- 6-Bromopyridine-2-carboxylic acid
- 5-Bromo-2-pyridinecarboxylic acid
- 6-Bromo-3-pyridinecarboxylic acid
Comparison: 6-Bromo-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid is unique due to the presence of both the bromine atom and the tert-butoxycarbonyl group. These functional groups enhance its reactivity and make it a valuable intermediate in organic synthesis.
特性
分子式 |
C11H13BrN2O4 |
|---|---|
分子量 |
317.14 g/mol |
IUPAC名 |
6-bromo-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(17)14-6-4-5-7(9(15)16)13-8(6)12/h4-5H,1-3H3,(H,14,17)(H,15,16) |
InChIキー |
NPAQVOONUQWAAH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C(N=C(C=C1)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






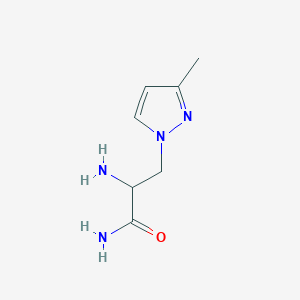
![methyl (4R)-4-[(3R,5S,6E,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13073782.png)
